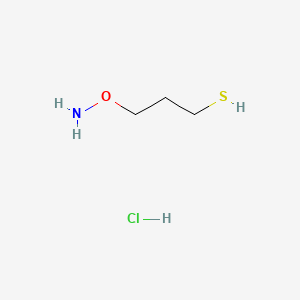

3-(Aminooxy)-1-propanethiol Hydrochloride

Overview

Description

3-(Aminooxy)-1-propanethiol Hydrochloride: is a chemical compound that features both aminooxy and thiol functional groups

Mechanism of Action

Target of Action

Aminooxy compounds, in general, are known to inhibit pyridoxal phosphate (plp)-dependent enzymes . This includes 4-aminobutyrate aminotransferase (GABA-T), which is involved in the breakdown of gamma-aminobutyric acid (GABA), a crucial neurotransmitter .

Mode of Action

Aminooxy compounds function as inhibitors by attacking the Schiff base linkage between PLP and the enzyme, forming oxime type complexes . This interaction inhibits the enzyme’s activity, leading to an increase in the concentration of the substrate in tissues .

Biochemical Pathways

The inhibition of PLP-dependent enzymes by aminooxy compounds can affect various biochemical pathways. For instance, the inhibition of GABA-T leads to less GABA being broken down, subsequently increasing the level of GABA in tissues . This can impact neurotransmission and other GABA-related physiological processes.

Pharmacokinetics

The pharmacokinetics of aminooxy compounds can vary significantly depending on their structure and the route of administration .

Result of Action

The inhibition of GABA-T by aminooxy compounds leads to an increase in GABA levels in tissues . This can have various effects at the molecular and cellular levels, potentially impacting neurotransmission and other GABA-related physiological processes.

Action Environment

The action, efficacy, and stability of 3-(Aminooxy)-1-propanethiol Hydrochloride can be influenced by various environmental factors. These may include the pH of the system, as amino acids can act to maintain the pH by removing added acid (H+) or base (OH-) from solution . Other factors such as temperature, presence of other compounds, and specific conditions within the body can also influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminooxy)-1-propanethiol Hydrochloride typically involves the reaction of 3-chloropropanethiol with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under reflux conditions, to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiol group in 3-(Aminooxy)-1-propanethiol Hydrochloride can undergo oxidation to form disulfides.

Reduction: The compound can participate in reduction reactions, particularly involving the aminooxy group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other mild oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Carbonyl compounds (aldehydes or ketones) for oxime formation; alkyl halides for thiol substitution.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Reduced aminooxy derivatives.

Substitution: Oximes and substituted thiols.

Scientific Research Applications

Chemistry: 3-(Aminooxy)-1-propanethiol Hydrochloride is used in organic synthesis for the formation of oxime linkages, which are valuable in the construction of complex molecules and bioconjugates .

Biology: In biological research, this compound is utilized for labeling and modifying biomolecules, such as proteins and nucleic acids, due to its ability to form stable oxime bonds with carbonyl groups .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings .

Comparison with Similar Compounds

Aminooxyacetic acid: Another compound featuring an aminooxy group, used as an enzyme inhibitor.

Hydroxylamine hydrochloride: A simpler compound with similar reactivity, used in various synthetic applications.

Uniqueness: 3-(Aminooxy)-1-propanethiol Hydrochloride is unique due to the presence of both aminooxy and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and bioconjugation. This dual functionality allows for more complex and diverse applications compared to similar compounds .

Biological Activity

3-(Aminooxy)-1-propanethiol Hydrochloride (CAS No. 1071-99-4) is a compound that has garnered attention in biochemical research due to its unique structural features and biological activities. It contains both an aminooxy group and a thiol group, which allow it to participate in various biochemical interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₃H₁₀ClNOS

- Molecular Weight : 143.64 g/mol

- IUPAC Name : 3-(Aminooxy)propane-1-thiol hydrochloride

The presence of the aminooxy group enables this compound to inhibit certain enzymes, particularly those that are pyridoxal phosphate (PLP)-dependent, by forming oxime complexes with their active sites.

This compound primarily functions as an enzyme inhibitor. Its mechanism involves:

- Inhibition of PLP-dependent Enzymes : The compound attacks the Schiff base linkage between PLP and the enzyme, leading to the formation of stable oxime complexes. This inhibition can result in altered levels of neurotransmitters such as gamma-aminobutyric acid (GABA) by preventing its breakdown through GABA transaminase (GABA-T) inhibition.

Biochemical Pathways Affected

The inhibition of GABA-T leads to increased GABA levels in tissues, which can have significant implications for neurological function and potential therapeutic effects in conditions such as epilepsy and anxiety disorders.

Pharmacological Research

This compound has been investigated for various biological applications:

- Neuropharmacology : Due to its ability to increase GABA levels, it has been studied for potential use in treating neurological disorders.

- Bioconjugation : The compound is utilized in labeling and modifying biomolecules, allowing for the construction of complex bioconjugates essential for drug delivery systems and diagnostic applications.

Study 1: Neurotransmitter Modulation

A study examined the effects of this compound on GABA levels in rodent models. Results indicated a significant increase in GABA concentrations following treatment, suggesting potential therapeutic benefits for anxiety-related conditions.

Study 2: Enzyme Inhibition Profile

Research focused on the inhibition profile of this compound against various PLP-dependent enzymes. The findings demonstrated effective inhibition rates comparable to other known inhibitors, highlighting its potential as a lead compound for drug development targeting metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Applications |

|---|---|---|

| 3-(Aminooxy)-1-propanethiol | Inhibits PLP-dependent enzymes | Neuropharmacology, Bioconjugation |

| Aminooxyacetic acid | Inhibits similar enzymes | Enzyme inhibition |

| Hydroxylamine hydrochloride | General nucleophilic reactions | Organic synthesis |

Properties

IUPAC Name |

O-(3-sulfanylpropyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS.ClH/c4-5-2-1-3-6;/h6H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBNCTQNPHWQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)CS.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747017 | |

| Record name | 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-99-4 | |

| Record name | 1-Propanethiol, 3-(aminooxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminooxy)propane-1-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.